molecular formula C24H22N2OS B11222599 2-[(4-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

2-[(4-methylbenzyl)sulfanyl]-3-(2-phenylethyl)quinazolin-4(3H)-one

Cat. No.: B11222599
M. Wt: 386.5 g/mol
InChI Key: SRELTIHFJJNLEP-UHFFFAOYSA-N
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Description

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is an organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The compound also features a sulfanyl group attached to a methylphenyl moiety and a phenylethyl group, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazolinone intermediate with a suitable thiol reagent, such as 4-methylbenzenethiol, under basic conditions.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a nucleophilic substitution reaction, where the quinazolinone intermediate reacts with a phenylethyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Nitrated or halogenated phenylethyl derivatives.

Scientific Research Applications

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It may inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Binding to Receptors: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and influencing cellular responses.

Comparison with Similar Compounds

2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be compared with other similar compounds, such as:

    2-{[(4-METHYLPHENYL)METHYL]SULFANYL}BENZOIC ACID: Similar in structure but lacks the quinazolinone core.

    2-(4-METHYLSULFONYL PHENYL) INDOLE DERIVATIVES: These compounds share the sulfanyl group but have an indole core instead of a quinazolinone core.

The uniqueness of 2-{[(4-METHYLPHENYL)METHYL]SULFANYL}-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE lies in its combination of the quinazolinone core with the sulfanyl and phenylethyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2OS

Molecular Weight

386.5 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one

InChI

InChI=1S/C24H22N2OS/c1-18-11-13-20(14-12-18)17-28-24-25-22-10-6-5-9-21(22)23(27)26(24)16-15-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3

InChI Key

SRELTIHFJJNLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC=CC=C4

Origin of Product

United States

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